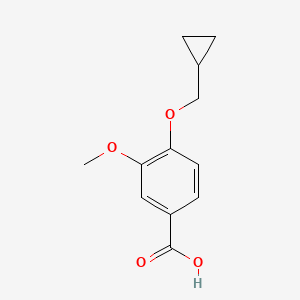

4-(Cyclopropylmethoxy)-3-methoxybenzoic acid

CAS No.:

Cat. No.: VC13406873

Molecular Formula: C12H14O4

Molecular Weight: 222.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H14O4 |

|---|---|

| Molecular Weight | 222.24 g/mol |

| IUPAC Name | 4-(cyclopropylmethoxy)-3-methoxybenzoic acid |

| Standard InChI | InChI=1S/C12H14O4/c1-15-11-6-9(12(13)14)4-5-10(11)16-7-8-2-3-8/h4-6,8H,2-3,7H2,1H3,(H,13,14) |

| Standard InChI Key | YRIYKROBLXNIRI-UHFFFAOYSA-N |

| SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2CC2 |

| Canonical SMILES | COC1=C(C=CC(=C1)C(=O)O)OCC2CC2 |

Introduction

Chemical Identity and Structural Properties

4-(Cyclopropylmethoxy)-3-methoxybenzoic acid (molecular formula: ) features a benzoic acid backbone substituted with a methoxy group (-OCH) at the 3-position and a cyclopropylmethoxy group (-OCH-cyclopropyl) at the 4-position. Key physicochemical properties inferred from structurally similar compounds include:

The cyclopropylmethoxy group introduces steric hindrance and lipophilicity, influencing the compound’s reactivity and biological interactions .

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 4-(Cyclopropylmethoxy)-3-methoxybenzoic acid can be extrapolated from methods used for analogous compounds, such as 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid . A typical multi-step approach involves:

-

Alkylation of Hydroxybenzoic Acid Derivatives:

-

Substitution of a halogen atom (e.g., Cl, Br) at the 4-position of 3-methoxy-4-hydroxybenzoic acid with cyclopropylmethanol under basic conditions (e.g., NaH or KH in aprotic solvents like N,N-dimethylacetamide) .

-

Example: Reaction of 3-methoxy-4-chlorobenzoic acid with cyclopropylmethanol at 60–100°C yields the intermediate 4-cyclopropylmethoxy-3-methoxybenzoic acid .

-

-

Oxidation of Aldehyde Intermediates:

Optimization and Yield

-

Temperature Control: Reactions conducted at 60–100°C improve selectivity and reduce byproducts .

-

Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, with yields exceeding 90% under optimized conditions .

-

Purification: Ethyl acetate extraction followed by recrystallization achieves >95% purity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume